molecular formula C9H19NO B11755157 2-(3-Methoxycyclohexyl)ethan-1-amine

2-(3-Methoxycyclohexyl)ethan-1-amine

Cat. No.: B11755157
M. Wt: 157.25 g/mol
InChI Key: USZBUYZDFXDLIW-UHFFFAOYSA-N
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Description

2-(3-Methoxycyclohexyl)ethan-1-amine is an organic compound with the molecular formula C9H19NO It is a cyclohexylamine derivative, characterized by the presence of a methoxy group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxycyclohexyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a methoxylation reaction to introduce the methoxy group at the 3-position.

    Amine Introduction: The methoxycyclohexanone is then subjected to reductive amination using ethylamine, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxycyclohexyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or the cyclohexane ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Modified amines or cyclohexane derivatives.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

2-(3-Methoxycyclohexyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxycyclohexyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

    2-(4-Methoxycyclohexyl)ethan-1-amine: Similar structure but with the methoxy group at the 4-position.

    2-(3-Methoxyphenyl)ethylamine: Contains a phenyl ring instead of a cyclohexane ring.

Uniqueness: 2-(3-Methoxycyclohexyl)ethan-1-amine is unique due to the specific positioning of the methoxy group on the cyclohexane ring, which influences its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(3-methoxycyclohexyl)ethanamine

InChI

InChI=1S/C9H19NO/c1-11-9-4-2-3-8(7-9)5-6-10/h8-9H,2-7,10H2,1H3

InChI Key

USZBUYZDFXDLIW-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(C1)CCN

Origin of Product

United States

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